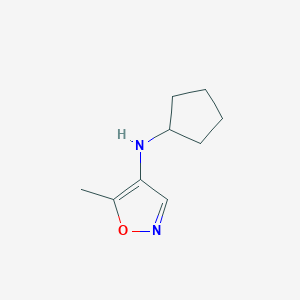![molecular formula C8H14N4O4Pd B12887459 (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) CAS No. 14740-97-7](/img/structure/B12887459.png)
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) is a complex compound that combines the properties of hydroxylamine derivatives with the catalytic capabilities of palladium
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) typically involves the reaction of hydroxylamine derivatives with palladium salts under controlled conditions. One common method involves the use of hydroxylamine hydrochloride and palladium chloride in an aqueous medium, followed by the addition of a base to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different palladium-oxygen complexes.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: Ligand exchange reactions are common, where the hydroxylamine ligand can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. Typical conditions involve moderate temperatures and pressures, often in the presence of solvents like water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or lower oxidation state complexes .
Scientific Research Applications
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) exerts its effects involves the interaction of the palladium center with various substrates. The palladium atom acts as a catalytic center, facilitating the formation and breaking of chemical bonds. This process often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in similar catalytic applications.
Hydroxylamine derivatives: Various derivatives of hydroxylamine are used in different chemical reactions
Uniqueness
What sets (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) apart is its unique combination of hydroxylamine and palladium, which provides distinct reactivity and catalytic properties. This makes it particularly valuable in specific catalytic processes where both components’ properties are advantageous .
Properties
CAS No. |
14740-97-7 |
|---|---|
Molecular Formula |
C8H14N4O4Pd |
Molecular Weight |
336.64 g/mol |
IUPAC Name |
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) |
InChI |
InChI=1S/2C4H8N2O2.Pd/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+; |
InChI Key |
QJEMJKZNBZORIL-BVHINDLDSA-L |
Isomeric SMILES |
C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Pd+2] |
Canonical SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

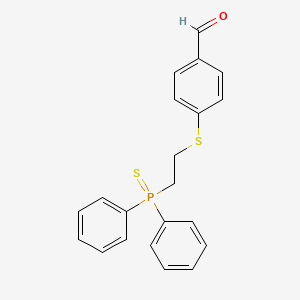
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
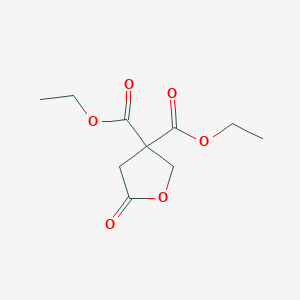

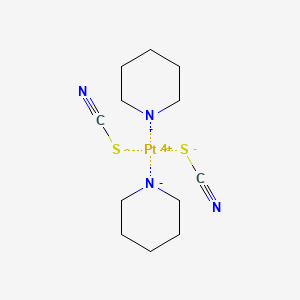
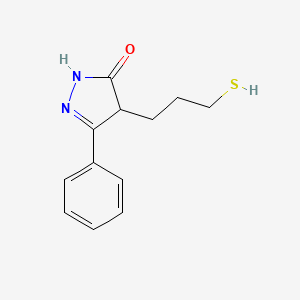

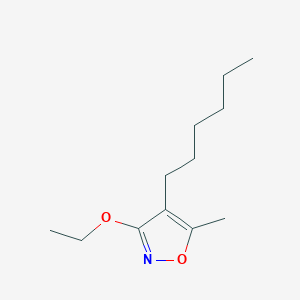
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
